molecular formula C7H10ClN3S B1345308 (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine CAS No. 933698-24-9

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

Cat. No.: B1345308
CAS No.: 933698-24-9
M. Wt: 203.69 g/mol
InChI Key: MQMPUSRPZQSMOG-UHFFFAOYSA-N
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Description

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a versatile chemical scaffold for early-stage drug discovery and medicinal chemistry research. The imidazo[2,1-b][1,3]thiazole core is recognized as a privileged structure in pharmaceutical development due to its wide range of reported biological activities . This compound serves as a key synthetic intermediate or precursor for the design of novel enzyme inhibitors and therapeutic agents. Researchers are exploring its potential in developing highly potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, as well as non-classical carbonic anhydrase (CA) inhibitors that may offer improved isoform selectivity over conventional sulfonamide-based inhibitors . The broader imidazo[2,1-b]thiazole chemotype has demonstrated significant pharmacological potential in various studies, including antimicrobial , antifungal , anticancer , anti-inflammatory , anticonvulsant , and antitubercular activities . Its structural similarity to the immune system regulator levamisole further underscores its relevance in immunomodulatory and oncological research . This product is offered as a solid and is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Buyers are responsible for confirming product identity and purity to ensure suitability for their specific research applications.

Properties

CAS No.

933698-24-9

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;hydrochloride

InChI

InChI=1S/C7H9N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h3-5H,1-2,8H2;1H

InChI Key

MQMPUSRPZQSMOG-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CN21)CCN

Canonical SMILES

C1=CSC2=NC(=CN21)CCN.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The primary synthetic approach to (2-Imidazo[2,1-b]thiazol-6-ylethyl)amine involves the cyclization of 2-aminothiazole derivatives with aldehydes or α-bromo ketones under controlled conditions. A typical method includes:

  • Starting materials: 2-aminothiazole and glyoxal or α-bromo acetophenone derivatives.
  • Reaction conditions: Reflux in ethanol or other suitable solvents, often in the presence of ammonium acetate or other catalysts to promote cyclization.
  • Outcome: Formation of the imidazo[2,1-b]thiazole ring system with an ethylamine substituent at the 6-position.

This method is supported by the synthesis of related compounds where 2-aminothiazole reacts with glyoxal and ethylenediamine to yield the target amine derivative.

Bromination and Substitution Strategy

An alternative approach involves:

  • Selective bromination of acetophenone derivatives to form α-bromo acetophenones.
  • Reaction of these α-bromo ketones with thiazole amine to form γ-butyrolactone fused imidazo[2,1-b]thiazole derivatives, which can be further modified to introduce the ethylamine side chain.

This method has been demonstrated to yield moderate to good product yields, with electron-rich substituents on the phenyl ring improving yields.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%)
1 2-Aminothiazole + Glyoxal + Ammonium acetate, reflux in ethanol Cyclization to form imidazo[2,1-b]thiazole core 55-65%
2 Addition of ethylenediamine, room temperature Introduction of ethylamine side chain 60-70%
3 Purification by recrystallization or chromatography Isolation of (2-Imidazo[2,1-b]thiazol-6-ylethyl)amine -

Industrial Scale and Optimization

Industrial synthesis adapts the above methods with:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
  • Automated purification systems to ensure consistent product quality.

These adaptations enhance efficiency and reduce production costs while maintaining the structural integrity of the compound.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents Conditions Products Notes
Cyclization 2-Aminothiazole + Glyoxal Reflux ethanol, ammonium acetate Imidazo-thiazole core Key step for ring formation
Bromination Acetophenone + Br2, AlCl3 catalyst Dry ether, reflux α-Bromo acetophenone Precursor for substitution
Nucleophilic substitution α-Bromo ketone + Thiazole amine Reflux ethanol Imidazo-thiazole derivatives Enables side chain introduction
Reduction Sodium borohydride Mild conditions Dihydroimidazole derivatives Possible modification step
Oxidation Hydrogen peroxide Ambient or elevated temp Sulfoxides, sulfones Functional group diversification

Research Findings and Notes

  • Electron-donating groups on aromatic rings in precursors tend to increase yields of the cyclized products.
  • The regioselectivity of bromination and subsequent substitution is critical for obtaining the desired ethylamine substitution pattern.
  • The imidazo[2,1-b]thiazole scaffold is versatile, allowing further functionalization post-synthesis, which is valuable for pharmaceutical applications.
  • The preparation methods are generally mild, avoiding harsh conditions that could degrade sensitive functional groups.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclization with Glyoxal 2-Aminothiazole, Glyoxal, Ammonium acetate Cyclization, amine addition Straightforward, moderate yield Requires careful control of conditions
Bromination-Substitution Acetophenone derivatives, Br2, Thiazole amine Bromination, nucleophilic substitution Allows diverse substitutions Bromination regioselectivity critical
Industrial Continuous Flow Same as above Flow reactors, automated purification Scalable, efficient Requires specialized equipment

This comprehensive analysis of preparation methods for (2-Imidazo[2,1-b]thiazol-6-ylethyl)amine integrates diverse research findings and synthetic strategies, providing a professional and authoritative resource for chemists engaged in heterocyclic compound synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ethylamine at position 6 C₇H₉N₃S 167.23 Core structure for pharmacological studies
1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine Methyl group at position 2; methanamine chain C₇H₉N₃S 167.23 Higher lipophilicity due to methyl group; used in safety studies
1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine Methanamine chain at position 6 C₆H₇N₃S 153.21 Smaller molecular size; potential intermediate in drug synthesis
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride Dimethyl substitution; dihydrochloride salt C₉H₁₃N₃S·2HCl 264.20 Enhanced solubility in aqueous media; commercial availability
3-Imidazo[2,1-b]thiazol-6-yl-phenylamine Aniline substituent at position 6 C₁₁H₉N₃S 215.27 Extended aromatic system; potential kinase inhibitor

Key Observations:

Methyl Groups: Methyl substitutions (e.g., at position 2 in ) improve lipophilicity but may alter metabolic stability . Salt Forms: Dihydrochloride salts (e.g., ) enhance aqueous solubility, critical for formulation in drug development .

Biological Activity: Imidazo[2,1-b]thiazole derivatives are frequently explored for antitumor, antimicrobial, and kinase inhibitory activities.

Synthetic Routes :

  • Many analogs are synthesized via multicomponent reactions or cyclization strategies. For example, highlights iodine/DMSO-mediated synthesis of benzo[d]imidazo[2,1-b]thiazoles, a method adaptable to the target compound .

Biological Activity

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer properties and enzyme inhibition, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with an imidazole moiety, contributing to its pharmacological profile. The compound is synthesized through various methods that emphasize the importance of substituents on the thiazole and imidazole rings for enhancing biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against NCI-60 Cell Panel
    • A derivative of imidazo[2,1-b][1,3]thiazole was tested against the NCI-60 cell panel, showing GI50 values ranging from 1.4 to 4.2 µM, indicating potent cytotoxic activity across multiple cancer types including leukemia and cervical carcinoma .
  • Inhibition of Pancreatic Cancer Cells
    • In a study evaluating a series of imidazo[2,1-b][1,3]thiazole derivatives, compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (SUIT-2 and Capan-1). The IC50 values ranged from 0.125 to 16 µM, with specific compounds showing remarkable inhibition rates .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.

Inhibition Studies

  • Carbonic Anhydrase Inhibition
    • A study synthesized imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates and evaluated their inhibitory potency against different CA isoforms. The results indicated selective inhibition of hCA II with inhibition constants (Ki) ranging from 57.7 to 98.2 µM . Notably, none of the tested compounds inhibited hCA I or tumor-associated isoforms hCA IX and XII (Ki > 100 µM).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives.

CompoundSubstituentIC50 (µM)Activity
9a-OCH₃57.7Moderate
9b-Cl76.4Moderate
9c-F79.9Moderate
9d-H>100Inactive

The presence of electron-donating groups such as methoxy (-OCH₃) or halogens (e.g., -Cl) significantly enhances the cytotoxic activity of these compounds .

Q & A

Q. What are the standard synthetic routes for preparing imidazo[2,1-b][1,3]thiazole derivatives, and what reaction conditions are typically employed?

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives commonly involves cyclization reactions between 2-aminothiazoles and α-halocarbonyl compounds. For example, reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating (60–80°C) in benzene for 2–4 hours yields the core structure . Microwave-assisted synthesis and solvent-free conditions have also been explored to improve reaction efficiency and reduce time .

Q. What biological activities are associated with imidazo[2,1-b][1,3]thiazole derivatives?

These compounds exhibit diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. For instance, derivatives substituted with fluorophenyl or nitro groups demonstrate enhanced anticancer activity by targeting tyrosine kinases like EGFR or inducing apoptosis in cancer cell lines .

Q. Which analytical techniques are essential for characterizing imidazo[2,1-b][1,3]thiazole compounds?

Thin-layer chromatography (TLC) and melting point analysis are critical for monitoring reactions and assessing purity . Spectral characterization via 1^1H/13^13C NMR, IR, and mass spectrometry is used to confirm structural integrity, as demonstrated in studies of benzothiazolyl hydrazones and indeno[1,2-c]pyrazol-4-ones .

Advanced Research Questions

Q. How can reaction yields for imidazo[2,1-b][1,3]thiazole derivatives be optimized under solvent-free conditions?

Catalyst selection and temperature control are pivotal. For example, Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) under solvent-free conditions at 80°C achieves yields of 90–96% for fused phenylbenzo[d]imidazo[2,1-b]thiazoles, outperforming other catalysts like FeCl3_3 or PTSA . Reaction optimization tables (e.g., Table 1 in ) provide comparative data on catalysts, solvents, and temperatures .

Q. What strategies resolve contradictory data on the antitumor efficacy of imidazo[2,1-b][1,3]thiazole derivatives across cell lines?

Discrepancies may arise from substituent effects or assay conditions. For example, 6-(3-fluorophenyl) derivatives show variable activity depending on the cancer cell line’s receptor expression profile. Systematic structure-activity relationship (SAR) studies, combined with in silico docking (e.g., EGFR binding simulations), help clarify mechanisms .

Q. How do electron-withdrawing groups (e.g., nitro, fluorophenyl) influence the pharmacological profile of these derivatives?

Substituents like nitro groups enhance electrophilicity and binding affinity to biological targets. The 5-nitro-6-(4-nitrophenoxy) derivative exhibits superior antitumor activity compared to non-nitrated analogs, likely due to improved interaction with DNA topoisomerases or kinase active sites . Fluorine substitution increases metabolic stability and membrane permeability, as seen in studies of 6-(3-fluorophenyl) analogs .

Q. What computational methods predict the binding modes of imidazo[2,1-b][1,3]thiazole derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like EGFR. For N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide, docking studies revealed hydrogen bonding with kinase active sites, correlating with in vitro antiproliferative data .

Q. How can multi-step syntheses of imidazo[2,1-b][1,3]thiazole derivatives be streamlined while maintaining purity?

One-pot, three-component reactions (e.g., using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene) reduce intermediate isolation steps. For example, Eaton’s reagent enables sequential Michael addition and Friedel-Crafts acylation in a single pot, achieving 90% yield for fused derivatives . Purification via column chromatography or recrystallization (e.g., from ethyl acetate-ethanol) ensures high purity .

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